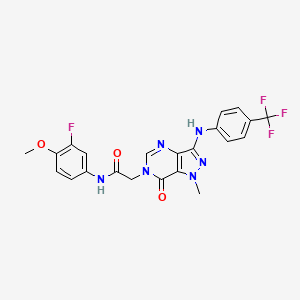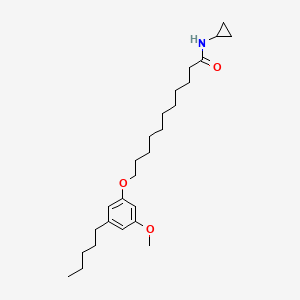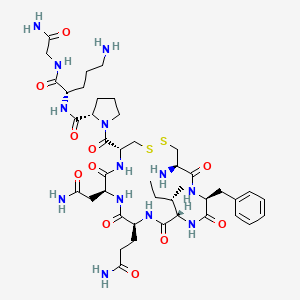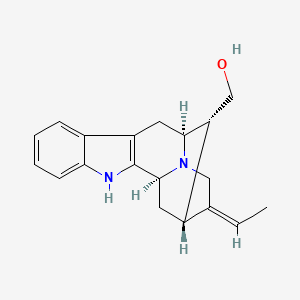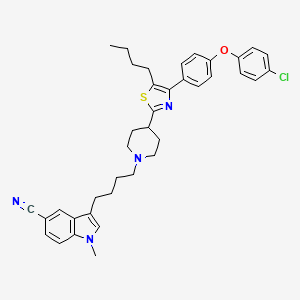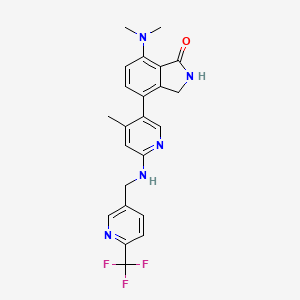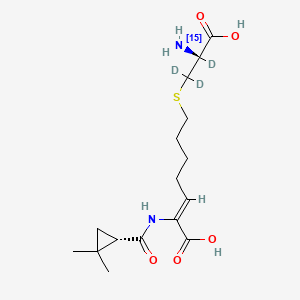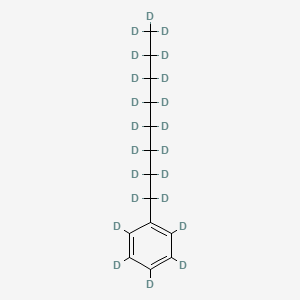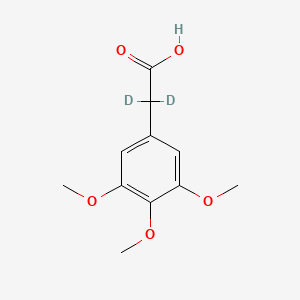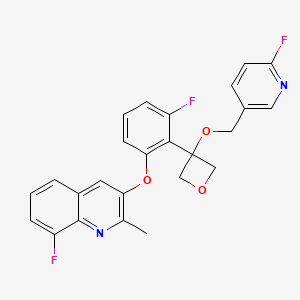
Antituberculosis agent-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antituberculosis agent-8 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat the increasing prevalence of drug-resistant strains of tuberculosis. The development of such agents is crucial in the ongoing fight against tuberculosis, which remains a significant global health challenge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-8 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, reduction, and substitution. For example, one method involves the cyclization of a precursor compound under acidic conditions, followed by reduction using a suitable reducing agent, and finally, a substitution reaction to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Antituberculosis agent-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with enhanced biological activity. Similarly, reduction reactions may yield reduced derivatives with different pharmacological properties .
科学研究应用
Antituberculosis agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools for tuberculosis.
Medicine: It is used in the development of new antituberculosis drugs and the study of drug resistance mechanisms.
作用机制
The mechanism of action of antituberculosis agent-8 involves the inhibition of key enzymes and pathways in Mycobacterium tuberculosis. The compound targets the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting the enzymes involved in mycolic acid synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, the compound may also interfere with other metabolic pathways, further enhancing its antibacterial activity .
相似化合物的比较
Antituberculosis agent-8 is unique in its structure and mechanism of action compared to other antituberculosis agents. Similar compounds include:
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis but through a different mechanism.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
The uniqueness of this compound lies in its ability to target multiple pathways simultaneously, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis .
属性
分子式 |
C25H19F3N2O3 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
8-fluoro-3-[3-fluoro-2-[3-[(6-fluoropyridin-3-yl)methoxy]oxetan-3-yl]phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C25H19F3N2O3/c1-15-21(10-17-4-2-6-19(27)24(17)30-15)33-20-7-3-5-18(26)23(20)25(13-31-14-25)32-12-16-8-9-22(28)29-11-16/h2-11H,12-14H2,1H3 |
InChI 键 |
RJZWMLJLHAAMJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CN=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



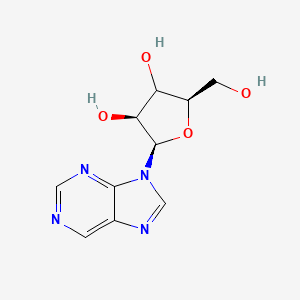
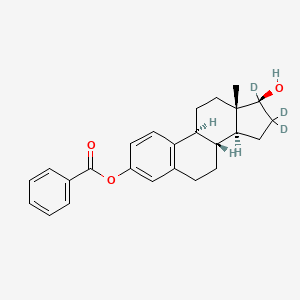
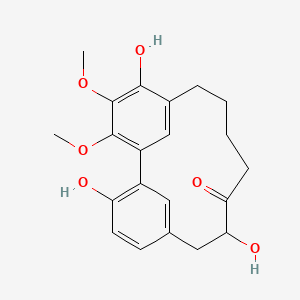
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
